
2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- **Starting
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- A new sulfonate reagent, closely related to 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, was synthesized for analytical derivatization in liquid chromatography, demonstrating its utility in sensitive detection post-tagging to an analyte (Wu et al., 1997).
Carbohydrate Chemistry
- The compound was evaluated for its role in the protection of hydroxyl groups within the field of carbohydrate chemistry, showcasing its effectiveness and stability under specific conditions (Spjut, Qian, & Elofsson, 2010).
Metabolism Research
- Research on a novel antidepressant closely related to this compound highlighted its oxidative metabolism through various enzymatic pathways, contributing significantly to the understanding of its biotransformation (Hvenegaard et al., 2012).
PI3Kα Inhibition
- Studies on Phosphoinositide-3-kinase inhibitors identified a gem-dimethylbenzylic alcohol analog, related to this compound, with good in vitro efficacy and pharmacokinetic parameters, offering insights into therapeutic targets (Lanman et al., 2014).
Receptor Antagonism
- Extended derivatives of the N-arylsulfonyindole scaffold, sharing a structural similarity with the compound, were designed and identified as new 5-HT6 receptor modulators, providing valuable information for developing novel therapeutic agents (Vera et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals . As the piperazine moiety is widely employed in various drugs , there may be potential for this compound in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Ethoxy-4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
-
Formation of the Ethoxy-Fluorophenyl Sulfonyl Intermediate
Starting Materials: 3-Ethoxy-4-fluoroaniline and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-ethoxy-4-fluoroaniline is reacted with sulfonyl chloride to form the ethoxy-fluorophenyl sulfonyl chloride intermediate.
-
Coupling with Piperazine
Starting Materials: The ethoxy-fluorophenyl sulfonyl chloride intermediate and piperazine.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, with a base to facilitate the coupling.
Procedure: The intermediate is reacted with piperazine to form the sulfonyl piperazine derivative.
Eigenschaften
IUPAC Name |
2-[4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOSMKCGVUNVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
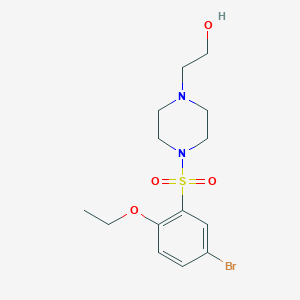
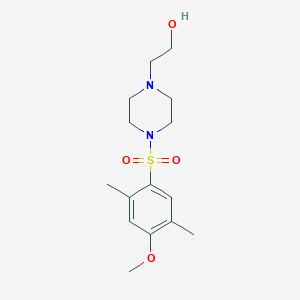

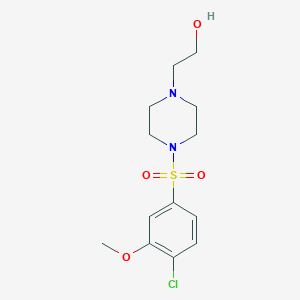

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)


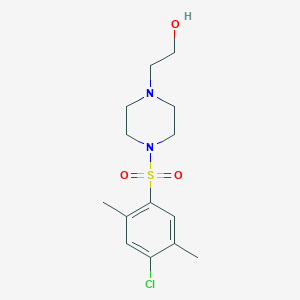
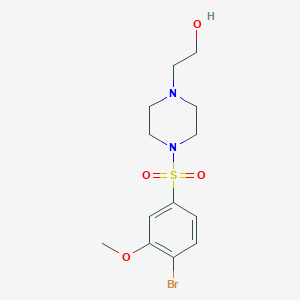
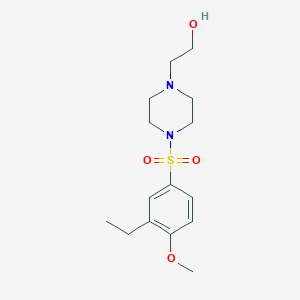
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)


